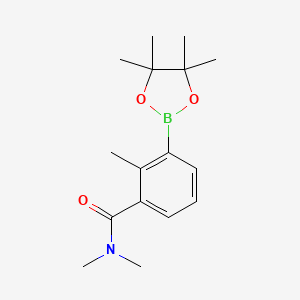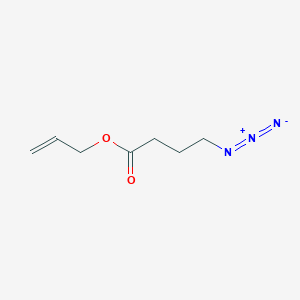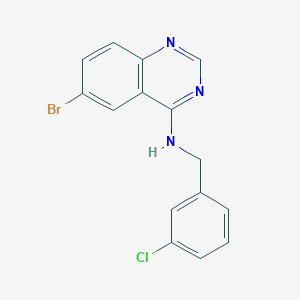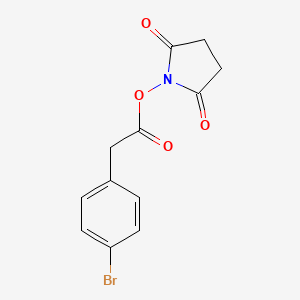
4-Bromo-2-(tert-butyl)-1-isobutoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(tert-butyl)-1-isobutoxybenzene: is an organic compound that features a bromine atom, a tert-butyl group, and an isobutoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene typically involves the bromination of 2-(tert-butyl)-1-isobutoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and sodium azide.
Oxidation Reactions: The isobutoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used for these oxidations.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, sodium azide in dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of 2-(tert-butyl)-1-isobutoxybenzene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 4-bromo-2-(tert-butyl)-1-isobutoxybenzaldehyde or 4-bromo-2-(tert-butyl)-1-isobutoxybenzoic acid.
Reduction: Formation of 2-(tert-butyl)-1-isobutoxybenzene.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: This compound can be used in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific structural properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butyl and isobutoxy groups influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
2-Bromo-4-tert-butylphenol: Similar structure with a hydroxyl group instead of an isobutoxy group.
4-Bromo-2-tert-butyl-1-methoxybenzene: Similar structure with a methoxy group instead of an isobutoxy group.
2-Bromo-4,6-di-tert-butylphenol: Contains two tert-butyl groups and a hydroxyl group.
Uniqueness: 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the bromine atom, tert-butyl group, and isobutoxy group makes it a versatile intermediate for various synthetic applications.
Propriétés
IUPAC Name |
4-bromo-2-tert-butyl-1-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-10(2)9-16-13-7-6-11(15)8-12(13)14(3,4)5/h6-8,10H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHMOTWVYCSBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8166692.png)
![(3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8166699.png)
![tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B8166700.png)








